molecular formula C21H20F3N3O3 B2810913 3-{[4-(Morpholin-4-yl)phenyl]amino}-1-[3-(trifluoromethyl)phenyl]pyrrolidine-2,5-dione

3-{[4-(Morpholin-4-yl)phenyl]amino}-1-[3-(trifluoromethyl)phenyl]pyrrolidine-2,5-dione

Cat. No.: B2810913
M. Wt: 419.4 g/mol
InChI Key: ZQUSVGKGNRQLLY-UHFFFAOYSA-N
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Description

3-{[4-(Morpholin-4-yl)phenyl]amino}-1-[3-(trifluoromethyl)phenyl]pyrrolidine-2,5-dione is a heterocyclic compound featuring a pyrrolidine-2,5-dione core substituted with two distinct aromatic groups: a 4-morpholinylphenylamino moiety and a 3-(trifluoromethyl)phenyl group .

Properties

IUPAC Name

3-(4-morpholin-4-ylanilino)-1-[3-(trifluoromethyl)phenyl]pyrrolidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20F3N3O3/c22-21(23,24)14-2-1-3-17(12-14)27-19(28)13-18(20(27)29)25-15-4-6-16(7-5-15)26-8-10-30-11-9-26/h1-7,12,18,25H,8-11,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQUSVGKGNRQLLY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=CC=C(C=C2)NC3CC(=O)N(C3=O)C4=CC=CC(=C4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20F3N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 3-{[4-(Morpholin-4-yl)phenyl]amino}-1-[3-(trifluoromethyl)phenyl]pyrrolidine-2,5-dione is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its structural characteristics, synthesis, and various biological activities, supported by data tables and relevant case studies.

Structural Characteristics

This compound features:

  • A pyrrolidine backbone.
  • A morpholine ring attached to a phenyl group.
  • An amino group and a trifluoromethyl-substituted phenyl moiety .

These structural elements suggest potential interactions with various biological targets, making it a candidate for drug development.

Synthesis

The synthesis of this compound typically involves multi-step organic synthesis techniques. Common methods include:

  • Formation of the pyrrolidine ring.
  • Introduction of the morpholine and trifluoromethyl groups.
  • Final coupling to create the amino linkage.

Biological Activities

Preliminary studies indicate that this compound exhibits significant biological activities, particularly in the following areas:

Anticancer Activity

Research has indicated that this compound may inhibit cancer cell proliferation. In vitro studies showed that it affects various cancer cell lines, potentially through mechanisms involving apoptosis and cell cycle arrest.

Anti-inflammatory Effects

Similar compounds have demonstrated anti-inflammatory properties by inhibiting cyclooxygenase (COX) enzymes. The structure suggests that this compound might exhibit similar activity, which can be evaluated through COX inhibitor screening assays.

Antidiabetic Potential

Morpholine derivatives have been studied for their antidiabetic properties. Compounds with similar structures have shown effectiveness in inhibiting α-glucosidases, suggesting that this compound could also possess antidiabetic activity.

Case Studies and Experimental Data

Several studies have reported on the biological activity of morpholine derivatives and related compounds. Here are some key findings:

StudyCompoundActivityIC50 Value
MTIPCRF1 Antagonism1.3 mg/kg (in vivo)
Morpholine Derivativesα-Glucosidase InhibitionVaried (specific values not provided)
Pyrimidine AnaloguesCOX InhibitionIC50 values ranged from 6.12 to 6.74 µM

Structure-Activity Relationship (SAR)

The presence of electron-withdrawing groups like trifluoromethyl enhances biological activity by increasing lipophilicity and altering electronic properties, which can improve binding affinity to target proteins.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structure and Functional Group Analysis

The table below summarizes key structural and physicochemical differences between the target compound and analogs from the evidence:

Compound Name / ID Core Structure Key Substituents Molecular Weight (g/mol)* Notable Properties/Data
Target Compound Pyrrolidine-2,5-dione 4-Morpholinylphenylamino, 3-(trifluoromethyl)phenyl ~437.4 Hypothesized solubility from morpholino
1-(1-{[3-(trifluoromethyl)phenyl]methyl}-1H-pyrazol-4-yl)pyrrolidine-2,5-dione Pyrrolidine-2,5-dione Pyrazol-4-ylmethyl, 3-(trifluoromethyl)phenyl ~377.3 Pyrazole may enhance aromatic interactions
8d/8e (urea derivatives) Urea Chloromethylthiazolylphenyl, 3-/4-(trifluoromethyl)phenyl 412.1 (ESI-MS) Yield: ~50-53%; urea H-bonding capacity
Polycyclic compound 4g Pyrrolo[2,3-d]pyrimidine-2,4-dione Methoxybenzyl, hydroxy-naphthoquinone, phenyl ~592.6 Extended π-system for potential intercalation

*Molecular weights calculated based on IUPAC names.

Substituent-Driven Property Differences

  • Morpholino vs. Pyrazole (Target vs. ): The morpholino group in the target compound likely improves aqueous solubility compared to the pyrazole-containing analog , which may exhibit higher lipophilicity. Pyrazole’s aromaticity could enhance binding to hydrophobic pockets in biological targets.
  • Urea vs. Dione Core (Target vs. ) : Urea derivatives (e.g., 8d/8e) form strong hydrogen bonds, whereas the pyrrolidine-2,5-dione core in the target offers dual carbonyl groups for weaker, but more flexible, interactions .

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